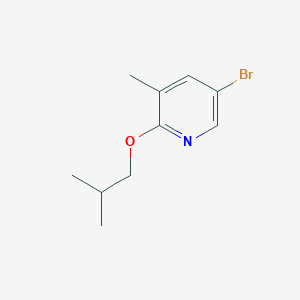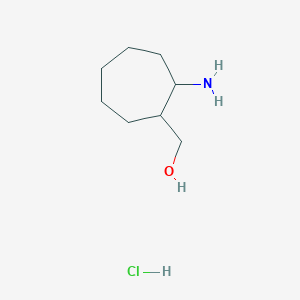
(2-Aminocycloheptyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Aminocycloheptyl)methanol hydrochloride” is a chemical compound with the CAS Number: 1384429-98-4 . It has a molecular weight of 179.69 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-aminocycloheptyl)methanol; hydrochloride . The InChI code is InChI=1S/C8H17NO.ClH/c9-8-5-3-1-2-4-7(8)6-10;/h7-8,10H,1-6,9H2;1H . The SMILES representation is C1CCC(C(CC1)N)CO.Cl .Physical And Chemical Properties Analysis
“(2-Aminocycloheptyl)methanol hydrochloride” is a powder . The storage temperature is room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis and Chemical Properties
(2-Aminocycloheptyl)methanol hydrochloride has been utilized in various chemical synthesis processes. A key study highlights its role in synthesizing various eight-membered ring aminocyclitols. It involves a ring-opening reaction with HCl(g) in methanol, leading to the synthesis of 2-Amino-4-chlorocyclooctanediol as a single isomer in high yield. The process also delves into the synthesis of aminocyclooctanetriols through subsequent steps, underlining the compound's significance in creating structurally complex molecules (Karavaizoglu & Salamci, 2020).
Methanol in Biological Systems
Separately, studies have explored the role of methanol in biological systems, which could have indirect relevance to the applications of (2-Aminocycloheptyl)methanol hydrochloride given its methanol component. Methanol's impact on lipid dynamics in biological membranes was notably studied, revealing its capacity to influence lipid scrambling and bilayer compositional stability, crucial for cell survival and protein reconstitution (Nguyen et al., 2019). Additionally, methanol's role as a substrate for biodiesel synthesis and its influence on the activity and conformational changes of Yarrowia lipolytica lipase (LIP2) in varying concentrations have been investigated, highlighting the delicate balance between methanol's utility and its potential inhibitory effects on enzyme activity (Li et al., 2014).
Chemical Reactions and Synthesis
The chemical versatility of methanol, a component of (2-Aminocycloheptyl)methanol hydrochloride , in facilitating various chemical reactions and syntheses has also been a subject of research. Its role as a methylating agent and its utilization in N-monomethylation of aromatic primary amines underscore its importance in organic synthesis (Li et al., 2012). Furthermore, the catalytic potential of methanol in N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O as a catalyst demonstrates its dual role as both a C1 synthon and H2 source in chemical transformations (Sarki et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2-aminocycloheptyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8-5-3-1-2-4-7(8)6-10;/h7-8,10H,1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKLYYHKOMKLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminocycloheptyl)methanol hydrochloride | |
CAS RN |
1384429-98-4 |
Source


|
| Record name | (2-aminocycloheptyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


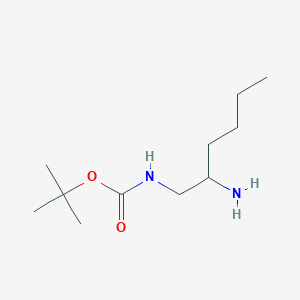

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
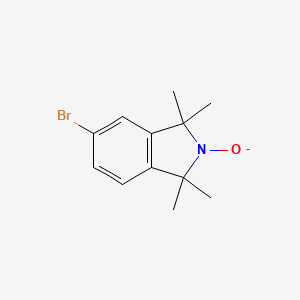

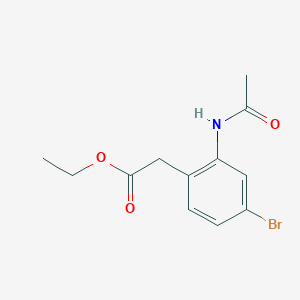
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
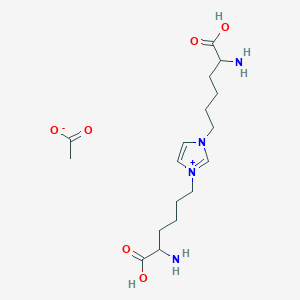


![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)

